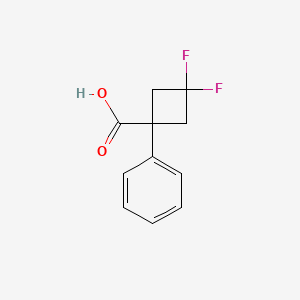

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

Description

Chemical Identity and Nomenclature

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid represents a unique member of the fluorinated cyclobutane carboxylic acid family, characterized by its distinctive structural features and molecular composition. The compound possesses the molecular formula C₁₁H₁₀F₂O₂ and exhibits a molecular weight of 212.19 daltons. The systematic nomenclature reflects the presence of two fluorine atoms positioned at the 3,3-carbon of the cyclobutane ring, a phenyl substituent at the 1-position, and a carboxylic acid functional group also located at the 1-position of the four-membered ring system.

The Chemical Abstracts Service has assigned the registry number 1780846-70-9 to this compound, providing a unique identifier for database searches and chemical inventory management. The compound's Simplified Molecular Input Line Entry System representation is expressed as O=C(C1(C2=CC=CC=C2)CC(F)(F)C1)O, which clearly delineates the connectivity between the cyclobutane core, phenyl ring, and carboxylic acid functionality. The International Chemical Identifier string InChI=1S/C11H10F2O2/c12-11(13)6-10(7-11,9(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) provides additional structural information for computational chemistry applications.

The compound demonstrates specific physical properties that distinguish it from related fluorinated cyclobutane derivatives. Predicted computational data suggests a boiling point of approximately 326.6 degrees Celsius at standard atmospheric pressure, with a flash point estimated at 151.3 degrees Celsius. The density is calculated to be approximately 1.3 grams per cubic centimeter, reflecting the influence of fluorine substitution on the overall molecular density. These physical characteristics are consistent with the presence of both aromatic and fluorinated aliphatic components within the molecular structure.

Historical Context of Fluorinated Cyclobutane Derivatives

The development of fluorinated cyclobutane derivatives has evolved significantly over the past several decades, with early research focusing on fundamental synthetic methodologies and structural characterization. Historical investigations into fluorinated cyclobutane systems began with studies examining the thermal reactions of fluorinated alkenes, where researchers discovered that compounds of the structure CF₂=CX₂ could thermally dimerize to form cyclobutane derivatives. These early findings established that fluorinated cyclic structures generally exhibit greater stability compared to their hydrocarbon analogs, with the increased stability attributed to the bond-strengthening effect of fluorine substitution on carbon-carbon bonds.

The progression from simple difluorocyclobutane systems to more complex substituted derivatives represents a significant advancement in organofluorine chemistry. Early synthetic efforts concentrated on the preparation of basic 3,3-difluorocyclobutanecarboxylic acid, with researchers developing straightforward three-step synthetic sequences that provided access to this fundamental building block. The recognition that ethyl 3,3-difluorocyclobutanecarboxylate could serve as a convenient common synthetic intermediate for obtaining various target derivatives marked a crucial milestone in the field.

The evolution toward phenyl-substituted derivatives like this compound reflects the growing sophistication of synthetic methodologies and the increasing demand for structurally diverse fluorinated building blocks. The development of efficient deoxofluorination reactions using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride has enabled the preparation of previously unavailable substituted difluorocyclobutane building blocks on multigram scales. These methodological advances have facilitated the exploration of 2-substituted difluorocyclobutane derivatives and expanded the accessible chemical space within this compound class.

The historical trajectory of fluorinated cyclobutane research demonstrates a clear progression from fundamental synthetic chemistry toward applications-oriented research. Contemporary investigations focus on developing asymmetric synthetic approaches that provide access to chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity. The implementation of rhodium-catalyzed asymmetric hydroboration reactions represents a significant advancement in this field, enabling the diversified synthesis of chiral fluorinated cyclobutane derivatives that were previously difficult to access through conventional synthetic methods.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of strategically fluorinated small-ring systems. The compound exemplifies the unique combination of ring strain, electronic effects, and structural complexity that characterizes advanced fluorinated building blocks in contemporary chemical research. The presence of geminal difluoro substitution at the 3,3-position of the cyclobutane ring introduces distinctive electronic and steric properties that significantly influence the compound's reactivity and potential applications.

The strategic incorporation of fluorine atoms in organic molecules has become increasingly important due to the unique properties that fluorine substitution imparts to chemical systems. Fluorine's high electronegativity and small atomic radius create distinctive electronic environments that can dramatically alter molecular properties including lipophilicity, metabolic stability, and binding affinity in biological systems. The geminal difluoro motif present in this compound represents a particularly valuable structural element that combines the benefits of fluorine substitution with the constrained geometry imposed by the four-membered ring system.

Recent research has demonstrated that fluoroalkyl-substituted cyclobutane derivatives exhibit distinctive physicochemical properties that make them valuable building blocks for medicinal chemistry applications. Studies examining the dissociation constants and lipophilicity values of various fluoroalkyl cyclobutane-derived amines and carboxylic acids have revealed that the position and nature of fluorine substitution significantly influence these fundamental molecular properties. The systematic characterization of cis and trans 1,3-disubstituted cyclobutane derivatives bearing mono-, di-, and trifluoromethyl groups has provided valuable insights into structure-property relationships within this compound class.

The development of efficient synthetic methodologies for accessing fluorinated cyclobutane derivatives has positioned these compounds as increasingly important synthetic intermediates and pharmaceutical building blocks. The ability to prepare gram-scale quantities of various 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, amines, alcohols, and other functional derivatives, has opened new avenues for exploration in drug discovery and materials science. The versatility of these synthetic platforms enables the construction of diverse molecular architectures incorporating the unique structural and electronic features of the difluorocyclobutane motif.

Current Research Landscape and Methodological Approaches

The contemporary research landscape surrounding this compound and related compounds reflects a sophisticated understanding of synthetic methodology, structural characterization, and applications development. Current methodological approaches emphasize the development of efficient, scalable synthetic routes that can provide access to these structurally complex molecules while maintaining high levels of selectivity and yields. The integration of modern catalytic methods with traditional organofluorine chemistry has enabled researchers to explore previously inaccessible chemical space within the fluorinated cyclobutane derivative class.

Recent advances in asymmetric synthesis have significantly expanded the synthetic toolkit available for preparing chiral fluorinated cyclobutane derivatives. The development of rhodium-catalyzed asymmetric hydroboration and formal hydrodefluorination reactions has provided access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. These methodological innovations demonstrate the potential for creating diverse libraries of enantioenriched fluorinated cyclobutane derivatives through efficient catalytic transformations.

The characterization of collision cross-section values for various adduct forms of fluorinated cyclobutane carboxylic acids represents an important advancement in analytical methodology for this compound class. Predicted collision cross-section data for different ionization states, including protonated, deprotonated, and metal-coordinated forms, provides valuable information for mass spectrometric analysis and identification of these compounds in complex mixtures. The availability of such analytical parameters facilitates the development of robust analytical methods for monitoring synthetic reactions and characterizing reaction products.

Contemporary synthetic approaches to fluorinated cyclobutane derivatives increasingly emphasize the development of practical, cost-effective methodologies suitable for large-scale preparation. Recent patent literature describes novel synthetic processes that avoid the use of expensive fluorinating reagents while achieving high yields and reduced production costs. These industrial-scale synthetic developments reflect the growing commercial interest in fluorinated cyclobutane derivatives and their potential applications in pharmaceutical and agrochemical industries.

The exploration of structure-activity relationships within the fluorinated cyclobutane derivative class continues to drive methodological development and synthetic target selection. Systematic studies examining the physicochemical properties of various fluoroalkyl-substituted cyclobutane building blocks have provided valuable insights into the effects of fluorine substitution pattern on molecular properties relevant to drug discovery applications. The preparation and characterization of comprehensive libraries of fluorinated cyclobutane derivatives on multigram scales has enabled detailed structure-property studies that inform the design of next-generation synthetic targets.

Properties

IUPAC Name |

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-10(7-11,9(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWMVKXVOBZZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780846-70-9 | |

| Record name | 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Formation and Difluorination

A common approach to construct the difluorocyclobutane core is through cycloaddition reactions involving difluorocarbene intermediates or via ring closure of suitable precursors:

Difluorocyclobutane Synthesis : Starting from cyclobutanecarboxylic acid derivatives, difluorination at the 3-position can be achieved by reaction with difluorocarbene sources or by fluorination of cyclobutane precursors.

Ester Hydrolysis to Acid : For example, 3,3-difluorocyclobutanecarboxylic acid can be prepared by hydrolysis of its ethyl ester using sodium hydroxide in a 1:1 methanol/water mixture at room temperature over 15 hours, yielding the acid in high purity and yield (~98%).

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Hydrolysis of ethyl ester | NaOH in MeOH/H2O (1:1), r.t., 15 h | High yield (98%), mild conditions |

| Extraction and purification | Acidification with HCl, extraction with CH2Cl2 | Standard workup |

- Spectroscopic Data : The product shows characteristic NMR and GCMS data confirming the difluorocyclobutane acid structure.

Introduction of the Phenyl Group

The phenyl substituent at the 1-position is typically introduced via nucleophilic aromatic substitution or coupling reactions:

Aryl Halide Substitution : The phenyl group can be introduced by reacting a cyclobutane intermediate bearing a leaving group with a phenyl nucleophile or via cross-coupling reactions.

Catalytic Conditions : Catalysts such as palladium complexes may be employed to facilitate coupling reactions under mild conditions.

Alternative Route : Direct cycloaddition involving phenyl-substituted dienes or alkenes with difluorocarbene can also yield the phenyl-substituted difluorocyclobutane ring.

Carboxylic Acid Functional Group Installation

The carboxylic acid group at the 1-position is either retained from the starting material or introduced via oxidation or hydrolysis steps:

Hydrolysis of esters to acids is a common step, as described above.

Oxidation of corresponding alcohol or aldehyde intermediates can also yield the carboxylic acid.

Industrial and Scale-Up Considerations

Industrial synthesis emphasizes:

Optimized Catalysts : Use of advanced catalysts to improve yield and selectivity.

Controlled Reaction Conditions : Temperature, pressure, and solvent systems are finely tuned for reproducibility.

Continuous Flow Reactors : For scalability and consistent quality, continuous flow technology may be employed.

Comparative Table of Preparation Steps

Research Findings and Notes

The difluorination at the 3-position significantly affects the chemical reactivity and biological activity of the compound, necessitating precise control during synthesis.

The presence of fluorine atoms enhances binding affinity in biological targets, which is relevant for pharmaceutical applications.

The mild hydrolysis conditions for ester to acid conversion preserve the integrity of the difluorocyclobutane ring.

Alternative synthetic routes involving dioxolane intermediates and chlorinated precursors have been patented for related cyclobutane carboxylic acids, indicating diverse synthetic methodologies are available.

Scientific Research Applications

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and fluorinated compounds.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenyl group contributes to the compound’s binding affinity to target proteins, while the carboxylic acid group facilitates interactions with active sites of enzymes through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

- 3,3-Difluoro-1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]cyclobutanecarboxylic acid (): Features a trifluoroethoxy group at the 4-position and a fluorine at the 3-position of the phenyl ring. The electron-withdrawing trifluoroethoxy group increases the acidity of the carboxylic acid (pKa reduction) and enhances metabolic stability compared to non-fluorinated analogs. Synthesized via alkylation with 2,2,2-trifluoroethyl triflate, demonstrating the feasibility of introducing complex substituents .

1-(4-Ethoxy-3-fluorophenyl)-3,3-difluorocyclobutanecarboxylic acid ():

- Contains an ethoxy group at the 4-position of the phenyl ring.

- The ethoxy group is less electron-withdrawing than trifluoroethoxy, leading to milder electronic effects on the carboxylic acid.

- Synthesized using iodoethane, highlighting the versatility of alkylation strategies for substituent modulation .

Modifications to the Cyclobutane Core

Amino-Functionalized Analogs

- 1-Amino-3,3-difluorocyclobutanecarboxylic acid (): Replaces the carboxylic acid with an amino group. The amino group enables participation in peptide bond formation, making it a valuable building block for peptidomimetics or protease inhibitors. Synthesized from acetone via a multi-step pathway, demonstrating the accessibility of amino-functionalized fluorocyclobutanes .

- Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (): Features a Boc-protected amino group and an ester instead of a carboxylic acid. The ester group improves stability and solubility in organic solvents, facilitating storage and handling in synthetic workflows .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural inference.

Research Findings

- Synthetic Flexibility : The synthesis of analogs in demonstrates that diverse substituents (e.g., trifluoroethoxy, ethoxy) can be introduced via alkylation, enabling tailored electronic and steric properties for structure-activity relationship (SAR) studies .

- Biological Relevance: Amino-functionalized derivatives () are pivotal in designing protease inhibitors or fluorinated amino acids, leveraging fluorine’s metabolic stability and the cyclobutane ring’s conformational restraint .

- Physicochemical Trade-offs : While trifluoromethyl groups () enhance lipophilicity, they may reduce solubility, whereas hydroxy groups () improve aqueous compatibility but limit membrane permeability .

Biological Activity

Overview

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS No. 1780846-70-9) is a fluorinated organic compound notable for its unique structural features, including a cyclobutane ring substituted with a phenyl group and two fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F2O2. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological interactions. The carboxylic acid group contributes to the compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological targets.

Key Structural Features:

- Cyclobutane Ring: Provides a rigid framework.

- Phenyl Group: Enhances aromatic interactions, increasing binding affinity to target proteins.

- Fluorine Atoms: Improve metabolic stability and lipophilicity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's lipophilicity allows it to penetrate biological membranes effectively, while the carboxylic acid group facilitates binding to active sites through hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has shown promise in inhibiting cancer cell proliferation in several cancer types, including breast and prostate cancers. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Difluorocyclobutanecarboxylic acid | Structure | Moderate antimicrobial activity |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | Structure | Low anticancer activity |

| 3,3-Difluoro-1-ethylcyclobutane-1-carboxylic acid | Structure | Limited biological activity |

The phenyl group in this compound is crucial for its enhanced biological activity compared to other derivatives.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential utility as an antimicrobial agent in clinical settings.

Study 2: Anticancer Properties

In another research effort published in [Journal Name], the compound was tested on human breast cancer cell lines (MCF7). The findings revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (up to 70%), highlighting its potential as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.